2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide
Overview
Description
2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a dimethylaminoethyl chain, and a morpholine-4-sulfonyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to introduce the chloro group.
Amidation: The chloro group is reacted with a dimethylaminoethylamine to form the desired amide.
Sulfonylation: Finally, the morpholine-4-sulfonyl group is introduced through a sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amides or thioethers.
Scientific Research Applications
2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The chloro group and the dimethylaminoethyl chain allow the compound to bind to active sites on enzymes or receptors, inhibiting their activity. The morpholine-4-sulfonyl group enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-(dimethylamino)ethyl]-5-(morpholine-4-sulfonyl)benzamide is unique due to the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-18(2)6-5-17-15(20)13-11-12(3-4-14(13)16)24(21,22)19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNRAXLVBOTCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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